Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride
CAS No.: 1803588-44-4
Cat. No.: VC3028490
Molecular Formula: C8H12ClNO3
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803588-44-4 |
|---|---|
| Molecular Formula | C8H12ClNO3 |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO3.ClH/c1-9-5-6-3-4-7(12-6)8(10)11-2;/h3-4,9H,5H2,1-2H3;1H |
| Standard InChI Key | OSWDIEIVJJMNEQ-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=C(O1)C(=O)OC.Cl |
| Canonical SMILES | CNCC1=CC=C(O1)C(=O)OC.Cl |
Introduction
Basic Properties and Structural Characteristics
Chemical Identity and Nomenclature
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride is identified by the CAS registry number 1803588-44-4. Its IUPAC name is methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride, which describes its core furan structure with the attached functional groups. This compound belongs to the family of furan derivatives, which are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom.
The compound is represented in chemical databases with specific identifiers that facilitate its accurate classification and retrieval in scientific literature. These include standardized notations such as InChI and SMILES codes that precisely encode its structural information.
Physical and Chemical Properties
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride possesses distinct physical and chemical properties that influence its behavior in various experimental settings. The molecular weight of 205.64 g/mol places it in the category of relatively small organic molecules, which often exhibit favorable characteristics for drug-like compounds in terms of absorption and distribution.
The compound contains several key functional groups that contribute to its chemical reactivity: a furan ring (heterocyclic aromatic structure), a methylamino group (secondary amine), a methyl ester (carboxylate), and the hydrochloride salt form. Each of these structural components influences its solubility, stability, and potential for interactions with biological targets.
The table below summarizes the key physical and chemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1803588-44-4 |
| Molecular Formula | C8H12ClNO3 |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO3.ClH/c1-9-5-6-3-4-7(12-6)8(10)11-2;/h3-4,9H,5H2,1-2H3;1H |
| Standard InChIKey | OSWDIEIVJJMNEQ-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=C(O1)C(=O)OC.Cl |
| Canonical SMILES | CNCC1=CC=C(O1)C(=O)OC.Cl |
Structural Features and Molecular Representation
The molecular structure of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride features a central furan ring with two key substituents: a methyl ester group at the 2-position and a methylaminomethyl group at the 5-position. The furan ring itself is a five-membered aromatic heterocycle containing an oxygen atom, which contributes to the compound's electronic properties and reactivity patterns.
The methylaminomethyl group (-CH2-NH-CH3) at the 5-position of the furan ring contains a secondary amine functionality, which exists in the protonated form as part of the hydrochloride salt. This protonation affects the compound's solubility profile, typically enhancing water solubility while reducing solubility in non-polar solvents.
The methyl ester group (-COOCH3) at the 2-position of the furan ring is an important functional group that can undergo various chemical transformations, including hydrolysis, transesterification, and reduction reactions. This functional group contributes to the compound's potential utility as a synthetic intermediate.
Synthesis and Production Methods
Laboratory Synthesis Pathways
The synthesis of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride typically follows established synthetic routes that leverage readily available starting materials. The primary synthetic pathway involves the reaction of methyl 5-formylfuran-2-carboxylate with methylamine. This reaction proceeds through a reductive amination mechanism, where the formyl group initially forms an imine (Schiff base) with methylamine, followed by reduction to yield the methylaminomethyl functionality.
The reaction can be represented as follows:
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Formation of the imine intermediate between the formyl group and methylamine
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Reduction of the imine to form the methylaminomethyl group
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Conversion to the hydrochloride salt for improved stability and crystallinity
Laboratory-scale synthesis typically requires careful control of reaction conditions, including temperature, pH, and stoichiometric ratios of reagents, to maximize yield and minimize side products.
Industrial Production Techniques
Industrial production of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride may employ scaled-up versions of laboratory synthetic routes with modifications to enhance efficiency, safety, and economic viability. Production at industrial scale often utilizes batch processes or continuous flow systems, depending on factors such as production volume, reaction kinetics, and equipment availability.
Continuous flow processes offer several advantages for the synthesis of this compound, including improved heat transfer, precise control of reaction parameters, and enhanced safety profiles for handling potentially hazardous reagents like methylamine. These systems may incorporate in-line monitoring and automated control systems to maintain optimal reaction conditions throughout the production process.
Reaction optimization in industrial settings focuses on key parameters such as:
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Temperature control to maximize reaction rate while minimizing side reactions
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Solvent selection based on reactant solubility, safety considerations, and environmental impact
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Catalyst systems that enhance reaction selectivity and reduce energy requirements
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Process integration to minimize intermediate isolation and handling steps
Purification Methods
After synthesis, Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride requires purification to achieve the high purity levels needed for research applications. Purification techniques commonly employed include crystallization, chromatography, and salt formation.
Crystallization is often the preferred method for final purification due to its scalability and efficiency in producing crystalline solids with high purity. The process typically involves dissolving the crude product in a suitable solvent, followed by controlled precipitation through cooling, solvent evaporation, or addition of an anti-solvent.
Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), may be employed for purification of smaller batches or when dealing with complex impurity profiles. These methods leverage differences in compound affinity for stationary phases to achieve separation.
The formation of the hydrochloride salt serves both as a purification step and as a means to enhance the compound's stability and handleability. The salt is typically formed by treating the free base with hydrogen chloride in a suitable solvent, followed by isolation of the crystalline salt product.
Chemical Reactivity and Derivatives
Common Reaction Pathways
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride participates in various chemical reactions characteristic of its constituent functional groups. These reactions provide pathways for derivatization and incorporation into more complex molecular structures.
The furan ring, being an electron-rich heterocycle, can undergo electrophilic aromatic substitution reactions, though the presence of the ester group at the 2-position and the methylaminomethyl group at the 5-position influences the reactivity and regioselectivity of such reactions. The furan ring may also participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as the diene component.
The methylamino group can engage in typical amine reactions, including:
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Alkylation to form tertiary amines
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Acylation to form amides
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Nucleophilic substitution reactions with electrophiles
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Complexation with metal ions
The methyl ester functionality is susceptible to hydrolysis, transesterification, and reduction reactions. Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid, while reduction with appropriate reducing agents can convert the ester to a primary alcohol.
Structure-Activity Relationships
The relationship between the structural features of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride and its potential biological activities remains an area of ongoing investigation. Compounds with similar structural motifs often exhibit biological activities through interactions with specific enzymes or receptors.
The furan ring provides a rigid, planar scaffold that can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites. The methylaminomethyl group, with its potential for hydrogen bonding and ionic interactions when protonated, often contributes to binding affinity through interactions with negatively charged residues or hydrogen bond acceptors in proteins.
The ester functionality may serve as a hydrogen bond acceptor in biological interactions and can influence the compound's lipophilicity, which in turn affects membrane permeability and distribution in biological systems.
Systematic structural modifications and subsequent biological testing would be required to establish comprehensive structure-activity relationships for this compound class, potentially guiding the development of derivatives with enhanced potency or selectivity for specific biological targets.
Applications and Research Significance
Role in Organic Synthesis
Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride serves as a valuable building block in organic synthesis due to its multifunctional nature. The presence of multiple reactive sites allows for selective functionalization to create more complex molecular structures.
In synthetic methodology development, this compound can serve as a model substrate for exploring new reaction conditions, catalyst systems, or synthetic transformations. Its well-defined structure with multiple functional groups provides opportunities to study selectivity in various chemical processes.
The compound may find utility in the synthesis of heterocyclic libraries for screening in drug discovery programs, where the furan core provides a scaffold that can be elaborated through various chemical transformations to generate diverse compounds with potential biological activities.
Current Research Directions
Research on Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride and related compounds is ongoing, with efforts directed toward both synthetic methodology development and exploration of potential biological applications.
Current research directions might include:
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Development of more efficient synthetic routes
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Investigation of catalytic methods for functionalization
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Exploration of the compound's potential as a synthetic intermediate in the preparation of biologically active molecules
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Screening for specific biological activities against various targets
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Structural optimization to enhance potency or selectivity for identified biological targets
Further studies are needed to fully elucidate the compound's mechanisms of action and potential therapeutic applications, which would require collaborative efforts between synthetic chemists and biological scientists.
Analytical Characterization
Spectroscopic Properties
Spectroscopic techniques provide essential tools for characterizing Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride and confirming its structural identity. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
NMR spectroscopy, particularly 1H and 13C NMR, reveals the compound's structural features through characteristic chemical shifts and coupling patterns. The furan ring protons typically appear as doublets in the aromatic region (δ 6-7 ppm), while the methyl groups of the ester and methylamino functionalities show as singlets at lower chemical shifts (δ 2-4 ppm). The methylene group connecting the furan ring to the methylamino group usually appears as a singlet or doublet around δ 4-5 ppm.
IR spectroscopy provides information about functional groups present in the molecule. Characteristic absorption bands would include:
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C=O stretching of the ester group (~1700-1750 cm-1)
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C-O stretching of the ester (~1200-1300 cm-1)
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N-H stretching of the secondary amine (~3300-3500 cm-1)
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C-H stretching of aromatic and aliphatic groups (~2800-3100 cm-1)
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Furan ring vibrations (~1400-1600 cm-1)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used for identification and purity assessment.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride and for monitoring reactions during its synthesis and derivatization. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for these purposes.
HPLC analysis typically utilizes reverse-phase columns with UV detection, exploiting the compound's UV absorption due to the furan ring and carbonyl functionality. Method development focuses on optimizing mobile phase composition, pH, and gradient conditions to achieve adequate separation of the target compound from impurities or starting materials.
TLC serves as a rapid screening tool during synthesis and purification, with various solvent systems tailored to the compound's polarity. Visualization might employ UV light, iodine vapor, or specific spray reagents that react with the amine functionality.
Data Comparison with Related Compounds
Analytical data for Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride can be compared with those of structurally related compounds to establish structure-property relationships and to assist in compound identification and characterization.
A comparative analysis might include examination of spectroscopic data, chromatographic behavior, and physical properties across a series of related compounds, such as:
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Positional isomers (e.g., compounds with varied substitution patterns on the furan ring)
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Homologues (e.g., compounds with extended alkyl chains)
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Functional group variants (e.g., amide vs. ester derivatives)
Such comparisons provide valuable insights into the effects of structural modifications on compound properties and can guide the design of new derivatives with tailored characteristics.
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